![molecular formula C9H7Cl3 B3315305 2-Chloro-3-(2,5-dichlorophenyl)-1-propene CAS No. 951892-73-2](/img/structure/B3315305.png)
2-Chloro-3-(2,5-dichlorophenyl)-1-propene
Overview
Description
2-Chloro-3-(2,5-dichlorophenyl)-1-propene (2C3DCPP) is a halogenated organic compound that has been used in a variety of scientific research applications. It is a colorless liquid with a melting point of -34°C and a boiling point of 131°C. 2C3DCPP is a versatile compound and can be used as a reagent, a catalyst, a solvent or a reactant in a variety of chemical reactions.
Scientific Research Applications
2-Chloro-3-(2,5-dichlorophenyl)-1-propene has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of 2-chloro-3-chlorophenyl-1-propene (2C3CPP) and other related compounds. It has also been used as a catalyst for the synthesis of various organic compounds. Additionally, this compound has been used as a reactant in various chemical reactions, such as the synthesis of 1,3-dichlorobenzene (1,3-DCB) and its derivatives.
Mechanism of Action
2-Chloro-3-(2,5-dichlorophenyl)-1-propene is a halogenated organic compound and its mechanism of action is related to its ability to form covalent bonds with other molecules. The chlorine atoms in this compound can form covalent bonds with other molecules, allowing the compound to react with other molecules and form new molecules.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. Additionally, this compound has been shown to have an inhibitory effect on the growth of certain bacteria.
Advantages and Limitations for Lab Experiments
2-Chloro-3-(2,5-dichlorophenyl)-1-propene has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is a relatively stable compound and is not easily degraded. However, this compound can be toxic and should be handled with care.
Future Directions
The potential applications of 2-Chloro-3-(2,5-dichlorophenyl)-1-propene are still being explored. Further research is needed to better understand the biochemical and physiological effects of this compound and to identify potential therapeutic applications. Additionally, research is needed to explore the potential of this compound as a catalyst for the synthesis of organic compounds. Furthermore, research is needed to identify new synthetic methods for the production of this compound and its derivatives.
properties
IUPAC Name |
1,4-dichloro-2-(2-chloroprop-2-enyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3/c1-6(10)4-7-5-8(11)2-3-9(7)12/h2-3,5H,1,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRFBDQNQXSJLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=C(C=CC(=C1)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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